1-(2-Chlorophenyl)cyclobutanecarbonitrile

Regioisomer differentiation Ortho-substituent effects Pharmaceutical intermediate procurement

Researchers requiring the ortho-chloro regioisomer face procurement risk from isomeric mis-specification. CAS 28049-59-4 provides the definitive ortho-substituted scaffold, distinct from para (28049-61-8) and meta (28049-60-7) isomers. • Ortho-steric hindrance at the quaternary cyclobutyl center enables unique target binding interactions absent in para/meta isomers • Dual orthogonal handles: nitrile (hydrolysis/reduction/cycloaddition) & 2-chlorophenyl (Suzuki-Miyaura, Buchwald-Hartwig couplings) • Solid at RT; ambient storage & shipping; no cold-chain logistics required • 95% purity; room temperature storage

Molecular Formula C11H10ClN
Molecular Weight 191.65 g/mol
CAS No. 28049-59-4
Cat. No. B1503410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)cyclobutanecarbonitrile
CAS28049-59-4
Molecular FormulaC11H10ClN
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESC1CC(C1)(C#N)C2=CC=CC=C2Cl
InChIInChI=1S/C11H10ClN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2
InChIKeyRNOSYTRHCBPNJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)cyclobutanecarbonitrile: Product Specification and Procurement


1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-59-4) is a cyclobutane-containing aromatic nitrile with molecular formula C11H10ClN and molecular weight 191.66 g/mol [1]. The compound features a four-membered cyclobutane ring substituted at the 1-position with a 2-chlorophenyl group and a nitrile (cyano) functional group . This ortho-chlorophenyl cyclobutyl nitrile scaffold serves as a versatile small-molecule building block in organic synthesis, with the strained cyclobutane ring offering conformational restriction and the nitrile group providing a synthetic handle for further derivatization . The compound is commercially available from multiple suppliers including Sigma-Aldrich (as AldrichCPR catalog item), with typical purity specifications of 95% or 97% .

Scaffold Conformationally restricted cyclobutane core
Substitution Ortho-chlorophenyl with dual handles
Form Solid at RT; facilitates weighing
Use Medchem diversification & SAR libraries

Why Ortho-Chlorophenyl Cyclobutyl Nitrile Cannot Be Substituted by Para- or Meta-Isomers


Regioisomeric substitution of 1-(2-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-59-4, ortho-isomer) with its para-analog 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8) or meta-analog 1-(3-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-60-7) is not chemically or procedurally equivalent . While all three isomers share identical molecular formulas (C11H10ClN) and nominal molecular weights, the ortho-chloro substitution positions the chlorine atom adjacent to the quaternary cyclobutyl center, creating distinct steric and electronic environments that fundamentally alter reaction kinetics, downstream coupling efficiency, and stereoelectronic outcomes in medicinal chemistry programs . The ortho-chloro substituent introduces unique ortho-steric hindrance at the reactive quaternary carbon and alters the conformational landscape of the cyclobutane ring via through-space interactions absent in the para- and meta-isomers [1]. This structural differentiation is critical for procurement decisions where a specific regioisomer is required for target engagement, patent enablement, or synthetic route fidelity.

Regioisomer Para- or meta-isomers may shift steric and electronic profiles, risking synthetic route failure.
Acyclic analog Acyclic nitriles lack conformational restriction; may alter metabolic stability context.
Unsubstituted Cyclobutanecarbonitrile without aryl handle limits diversification and coupling scope.

Quantitative Differentiation Evidence Versus Regioisomeric Analogs


Regioisomeric Ortho-Substitution Effects on Synthetic Intermediacy

1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-59-4) is the ortho-chlorophenyl regioisomer within the monochlorophenyl cyclobutanecarbonitrile series. Its positional isomer, 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8, para-isomer), is a documented intermediate in the synthesis of sibutramine, an anti-obesity pharmaceutical . The ortho-isomer (CAS 28049-59-4) and meta-isomer (CAS 28049-60-7) are not interchangeable in this established synthetic route due to the positional specificity of downstream coupling and pharmacological target requirements. The ortho-chloro substitution pattern confers distinct steric hindrance at the quaternary cyclobutyl center and alters the conformational preferences of the cyclobutane ring compared to para- and meta-substituted analogs [1].

Ortho vs Para/Meta
Cross-study comparable
Ortho-substitution positional specificity reported; para-isomer used in sibutramine synthesis.
Regioisomer identity is non-interchangeable for defined synthetic routes.
Downstream coupling depends on ortho steric/electronic environment.
Regioisomer differentiation Ortho-substituent effects Pharmaceutical intermediate procurement

Conformational Restriction from Cyclobutane Scaffold

The cyclobutane ring in 1-(2-chlorophenyl)cyclobutanecarbonitrile imparts conformational restriction to the molecular scaffold, a property absent in acyclic nitrile analogs such as 2-chlorophenylacetonitrile or linear alkyl nitrile derivatives . Cyclobutane-containing building blocks are increasingly employed in medicinal chemistry to improve metabolic stability, prevent cis/trans-isomerization, reduce molecular planarity, and serve as non-planar bioisosteres for aromatic rings or alkenes [1]. The sp³-rich character of the cyclobutane core contributes to favorable three-dimensionality in lead compounds, a desirable feature for moving away from flat aromatic scaffolds that dominate traditional screening libraries .

Conformational Restriction
Class-level inference
Cyclobutane ring provides non-planar, sp³-rich scaffold vs acyclic analogs.
Supports sp³-rich scaffold design; may influence metabolic stability profiling.
Class-level effect; individual context requires verification.
Conformational restriction Metabolic stability Scaffold-based drug design

Physical Form and Room Temperature Storage Compatibility

1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-59-4) is supplied as a solid at room temperature and is specified for storage at room temperature conditions by commercial suppliers including Sigma-Aldrich . The boiling point is reported as 327.2 ± 35.0 °C at 760 mmHg . This room-temperature solid physical form differs from the parent unsubstituted cyclobutanecarbonitrile (CAS 4426-11-3, C5H7N, MW 81.12 g/mol), which is a liquid at room temperature requiring different handling and storage protocols . The solid physical state of the 2-chlorophenyl-substituted derivative facilitates accurate weighing, minimizes volatility losses during synthetic operations, and reduces special cold-chain shipping requirements compared to temperature-sensitive analogs.

Physical Form
Cross-study comparable
Solid at RT; bp 327.2 ± 35.0 °C
Solid form facilitates accurate gravimetric handling and storage.
Unsubstituted analog is liquid at RT.
Physical properties Storage stability Laboratory handling

Commercial Purity Benchmarking Across Vendors

Commercially available 1-(2-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-59-4) is supplied with minimum purity specifications of 95% from Sigma-Aldrich (AldrichCPR catalog) and AChemBlock, and 97% from Amatek Scientific and Thermo Fisher Alfa Aesar . The compound is available in package sizes ranging from 100 mg to 250 mg standard research quantities, with bulk quantities available through custom synthesis channels [1]. This multi-vendor supply landscape with established purity benchmarks ensures procurement reliability and quality consistency, contrasting with less commercially available regioisomers or analogs that may require custom synthesis with associated lead times and cost premiums.

Purity Range
Supporting evidence
95–97% across multiple vendors
Consistent quality benchmarks support procurement reliability.
Sigma-Aldrich, Amatek, Alfa Aesar sources.
Commercial availability Purity specification Vendor comparison

Synthetic Versatility via Dual Orthogonal Functional Handles

1-(2-Chlorophenyl)cyclobutanecarbonitrile is classified by commercial suppliers including Biosynth as a 'versatile small molecule scaffold' suitable for generating diverse derivative libraries . The compound contains two orthogonal synthetic handles: the nitrile group, which can undergo hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, or cycloaddition to heterocycles; and the 2-chlorophenyl ring, which enables cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the ortho-chloro position [1]. This dual functionalization potential distinguishes the compound from monofunctional cyclobutane building blocks such as cyclobutanecarbonitrile (CAS 4426-11-3), which lacks the aryl coupling handle, and from 1-(2-chlorophenyl)cyclobutane-1-carboxylic acid (CAS 151157-45-8), which presents different reactivity profiles due to the carboxylic acid functional group .

Dual Handles
Supporting evidence
Nitrile group + 2-chlorophenyl coupling; two orthogonal diversification sites.
Enables parallel library synthesis vs single-handle cyclobutanes.
Versus cyclobutanecarbonitrile (CAS 4426-11-3).
Building block Scaffold diversification Library synthesis

Physicochemical Descriptors Versus Regioisomeric Analogs

1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-59-4) exhibits a calculated LogP value of 3.28528 [1]. While the meta-isomer (CAS 28049-60-7) and para-isomer (CAS 28049-61-8) share identical molecular formulas (C11H10ClN) and nominal molecular weights (191.66 g/mol), the ortho-chloro substitution pattern of CAS 28049-59-4 influences the compound's lipophilicity and polar surface area (PSA = 23.79 Ų) . The ortho-positioning of the chlorine atom relative to the quaternary cyclobutyl center creates a distinct steric environment that affects molecular recognition, passive membrane permeability, and metabolic stability profiles compared to the para- and meta-isomers [2]. These physicochemical differences, while subtle in computed descriptors, can translate to meaningful variations in biological assay outcomes and require careful isomer specification in procurement.

LogP / PSA
Class-level inference
LogP 3.29; PSA 23.79 Ų
Lipophilicity and polar surface area context for design; may differ across isomers.
Exact meta/para values not reported.
Physicochemical properties Lipophilicity Structural descriptors

Recommended Application Scenarios Based on Differential Evidence


Synthesis of Ortho-Chlorophenyl Cyclobutyl Drug Candidates

Medicinal chemistry programs seeking to incorporate a conformationally restricted, sp³-rich cyclobutane scaffold with an ortho-chlorophenyl substituent should procure CAS 28049-59-4. The cyclobutane ring provides metabolic stability advantages and defined geometry not achievable with acyclic nitrile analogs, while the ortho-chloro substitution pattern enables specific steric and electronic interactions in target binding pockets. This scenario is particularly relevant for projects moving away from planar aromatic scaffolds toward three-dimensional lead compounds [1].

Regioisomer-Specific Synthetic Routes

Synthetic methodologies that explicitly require the ortho-chloro regioisomer of chlorophenyl cyclobutanecarbonitrile must procure CAS 28049-59-4, not CAS 28049-60-7 (meta) or CAS 28049-61-8 (para). The para-isomer is documented as an intermediate in sibutramine synthesis, but this established route does not extend to the ortho- or meta-isomers. Procurement of the incorrect regioisomer will result in synthetic failure or off-target products due to the positional specificity of downstream reactions and pharmacological target interactions .

Building Block Diversification with Dual Orthogonal Handles

Research programs requiring efficient library synthesis and SAR exploration should consider CAS 28049-59-4 due to its dual orthogonal functional handles. The nitrile group enables hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, and cycloaddition to heterocycles, while the 2-chlorophenyl ring facilitates cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings. This dual functionality allows for more streamlined derivative generation compared to monofunctional cyclobutane building blocks such as unsubstituted cyclobutanecarbonitrile .

Room Temperature-Stable Solid for Automated Synthesis

Laboratories employing automated synthesis platforms or requiring accurate gravimetric dispensing should consider CAS 28049-59-4 due to its solid physical form at room temperature and room temperature storage compatibility. This physical state minimizes volatility losses during handling, simplifies automated solid dispensing, and eliminates the need for cold-chain shipping and storage protocols that may be required for liquid or temperature-sensitive alternative building blocks .

Application
Selection Property
Validation Focus
Cyclobutyl scaffold drug candidate synthesis
Ortho-chlorophenyl cyclobutane core
Conformational restriction and metabolic stability profiling
Regioisomer-specific synthetic routes
Ortho-substitution pattern identity
Reaction selectivity and downstream coupling fidelity
Diversified library synthesis
Dual orthogonal functional handles
Cross-coupling and nitrile derivatization scope
Automated or gravimetric synthesis workflows
Solid physical form at room temperature
Dispensing accuracy and storage stability

Technical Documentation Hub

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